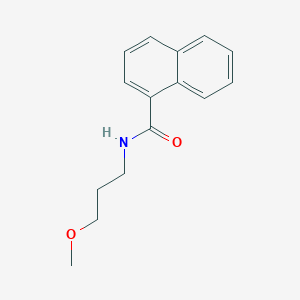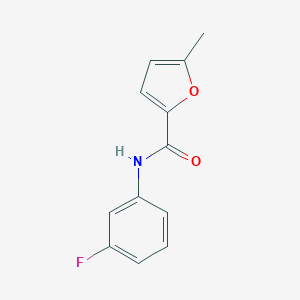
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione, also known as MPTP, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have a variety of biochemical and physiological effects, making it a valuable tool for studying various aspects of cellular and molecular biology.
Mécanisme D'action
The exact mechanism of action of 3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione is not fully understood, but it is thought to act by inhibiting the activity of certain enzymes involved in the MAPK pathway. This inhibition can lead to changes in gene expression and cellular signaling, which can in turn affect a variety of cellular processes.
Biochemical and Physiological Effects:
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione has been found to have a variety of biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of cell proliferation, and the modulation of immune responses. This compound has also been found to have neuroprotective effects in animal models of Parkinson's disease, although its exact mechanism of action in this context is still being studied.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione in lab experiments is its specificity for the MAPK pathway, which allows for targeted studies of this pathway without affecting other cellular processes. However, one limitation of using this compound is that its effects may be context-dependent, meaning that its activity may vary depending on the specific cell type or experimental conditions being used.
Orientations Futures
There are several potential future directions for research involving 3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione, including studies of its effects on specific cellular processes such as autophagy or DNA repair, as well as investigations into its potential use as a therapeutic agent for diseases such as Parkinson's or cancer. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential limitations in various experimental contexts.
Méthodes De Synthèse
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione can be synthesized using a variety of methods, including the reaction of 2,4-dioxo-6-(trifluoromethyl)pyrimidine with 4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-carbaldehyde in the presence of a base such as potassium carbonate. The resulting compound can then be purified using standard techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione has been used in a variety of scientific research applications, including studies of cellular signaling pathways, protein-protein interactions, and gene expression. This compound has been found to be particularly useful in studies of the mitogen-activated protein kinase (MAPK) pathway, which is involved in a variety of cellular processes including cell proliferation, differentiation, and apoptosis.
Propriétés
Nom du produit |
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione |
|---|---|
Formule moléculaire |
C17H17F3N2O4 |
Poids moléculaire |
370.32 g/mol |
Nom IUPAC |
3-(4-methoxy-2,2-dimethyl-3H-1-benzofuran-7-yl)-1-methyl-6-(trifluoromethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H17F3N2O4/c1-16(2)8-9-11(25-4)6-5-10(14(9)26-16)22-13(23)7-12(17(18,19)20)21(3)15(22)24/h5-7H,8H2,1-4H3 |
Clé InChI |
JQIYLZIDOXROSR-UHFFFAOYSA-N |
SMILES |
CC1(CC2=C(C=CC(=C2O1)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC)C |
SMILES canonique |
CC1(CC2=C(C=CC(=C2O1)N3C(=O)C=C(N(C3=O)C)C(F)(F)F)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-[(cyclopentylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B258709.png)
![1-[(4-bromo-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-chloro-3,5-dimethyl-1H-pyrazole](/img/structure/B258712.png)
![1-{[1-(2-chlorobenzoyl)-1H-pyrazol-3-yl]carbonyl}piperidine](/img/structure/B258713.png)
![Methyl 4,5-dimethyl-2-{[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]amino}-3-thiophenecarboxylate](/img/structure/B258714.png)
![Isopropyl 4,5-dimethyl-2-[(3-pyridinylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B258716.png)
![dimethyl 3-methyl-5-{[(1-oxo-1H-isochromen-3-yl)carbonyl]amino}thiophene-2,4-dicarboxylate](/img/structure/B258720.png)
![6,7-dimethoxy-2-(4-methylphenyl)-3,3a-dihydro-8H-pyrazolo[5,1-a]isoindol-8-one](/img/structure/B258726.png)
![5-(4-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B258727.png)
![Methyl 5-(diethylcarbamoyl)-2-[(methoxycarbonyl)amino]-4-methylthiophene-3-carboxylate](/img/structure/B258728.png)
![2-[2-(methoxycarbonyl)anilino]-2-oxoethyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B258730.png)
![N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-(4-methylphenoxy)acetamide](/img/structure/B258733.png)
![ethyl 4-cyano-3-methyl-5-[(9H-xanthen-9-ylcarbonyl)amino]thiophene-2-carboxylate](/img/structure/B258735.png)
